

# Meta-analysis of Diclofenac Clinical Trials for Osteoarthritis: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Diclofenac**

Cat. No.: **B195802**

[Get Quote](#)

This guide provides a comprehensive comparison of **diclofenac**'s performance against other non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors for the treatment of osteoarthritis (OA). The data presented is primarily derived from a network meta-analysis of randomized controlled trials, offering robust evidence for researchers, scientists, and drug development professionals.

## Data Presentation: Efficacy and Safety of Diclofenac and Comparators

The following tables summarize the quantitative data from a network meta-analysis by van Walsem et al. (2015), which included 176 studies and 146,524 patients with osteoarthritis or rheumatoid arthritis.<sup>[1][2]</sup> The analysis compared the efficacy and safety of **diclofenac** with ibuprofen, naproxen, celecoxib, and etoricoxib.

## Efficacy Outcomes

Efficacy was assessed based on pain relief, physical functioning, and patient global assessment (PGA).

Table 1: Comparison of Pain Relief (Change from Baseline on a 100mm Visual Analogue Scale) at 6 and 12 Weeks<sup>[1]</sup>

| Treatment (Daily Dose)                   | Change from Baseline at 6 Weeks (95% CrI) | Change from Baseline at 12 Weeks (95% CrI) |
|------------------------------------------|-------------------------------------------|--------------------------------------------|
| Diclofenac 150 mg<br>200 mg              | -4.7 (-8.0, -1.4) vs Celecoxib<br>200 mg  | -3.3 (-9.1, 2.5) vs Etoricoxib 60 mg       |
| -3.4 (-7.0, 0) vs Naproxen<br>1000 mg    |                                           |                                            |
| -3.2 (-7.9, 1.5) vs Ibuprofen<br>2400 mg |                                           |                                            |
| -0.1 (-4.3, 4.0) vs Etoricoxib 60 mg     |                                           |                                            |
| Diclofenac 100 mg                        | Comparable to all interventions           | Comparable to all interventions            |

CrI: Credible Interval. A negative value favors **diclofenac**.

Table 2: Comparison of Physical Function (WOMAC) and Patient Global Assessment (PGA)[[1](#)][[2](#)]

| Outcome                    | Diclofenac 100 mg/day & 150 mg/day vs Comparators                  |
|----------------------------|--------------------------------------------------------------------|
| Improved Physical Function | Mostly comparable to all other treatments.                         |
| Patient Global Assessment  | Likely to be more effective or comparable to all other treatments. |

## Safety and Tolerability Outcomes

Safety was evaluated by assessing major upper gastrointestinal (GI) events, major cardiovascular (CV) events, and the risk of withdrawal from treatment.

Table 3: Comparison of Safety and Tolerability Outcomes[[1](#)][[2](#)]

| Outcome                     | Diclofenac vs Comparators                                                                  |
|-----------------------------|--------------------------------------------------------------------------------------------|
| Major Upper GI Events       | Lower compared to naproxen and ibuprofen. Comparable to celecoxib. Higher than etoricoxib. |
| Major Cardiovascular Events | Similar to all other active treatments.                                                    |
| Risk of Withdrawal          | Lower compared to ibuprofen. Similar to celecoxib and naproxen. Higher than etoricoxib.    |

## Experimental Protocols

The clinical trials included in the network meta-analysis were randomized controlled trials (RCTs) that evaluated the efficacy and safety of **diclofenac** and other NSAIDs in patients with osteoarthritis or rheumatoid arthritis.

Key Methodological Components:

- Study Design: The majority of the included studies were multicenter, randomized, double-blind, parallel-group trials.
- Participants: Patients diagnosed with osteoarthritis of the knee or hip, meeting the American College of Rheumatology (ACR) criteria, were typically enrolled. Key exclusion criteria often included a history of gastrointestinal bleeding, cardiovascular events, or hypersensitivity to NSAIDs.
- Interventions: Patients were randomly assigned to receive **diclofenac** (typically 100 mg/day or 150 mg/day), another NSAID (e.g., ibuprofen 2400 mg/day, naproxen 1000 mg/day), a COX-2 inhibitor (e.g., celecoxib 200 mg/day, etoricoxib 60 mg/day), or placebo.
- Outcome Measures:
  - Efficacy: The primary efficacy endpoints were typically the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale, physical function subscale, and stiffness subscale. Patient Global Assessment (PGA) of disease activity was also commonly used. Pain was often measured on a Visual Analogue Scale (VAS).

- Safety: Safety assessments included the monitoring and recording of all adverse events, with a particular focus on gastrointestinal events (e.g., dyspepsia, ulceration, bleeding) and cardiovascular events (e.g., myocardial infarction, stroke).
- Data Analysis: The network meta-analysis utilized a Bayesian framework to synthesize data from the various trials, allowing for both direct and indirect comparisons of the different treatments.

## Visualizations

### Study Selection Process

The following diagram illustrates the study selection process for the network meta-analysis, following the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) guidelines.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relative benefit-risk comparing diclofenac to other traditional non-steroidal anti-inflammatory drugs and cyclooxygenase-2 inhibitors in patients with osteoarthritis or rheumatoid arthritis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of Diclofenac Clinical Trials for Osteoarthritis: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195802#meta-analysis-of-diclofenac-clinical-trials-for-a-specific-indication>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)